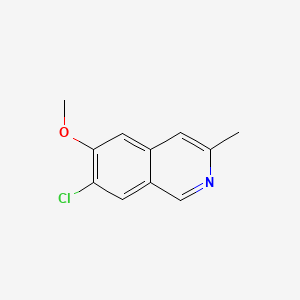

7-Chloro-6-methoxy-3-methylisoquinoline

Description

7-Chloro-6-methoxy-3-methylisoquinoline is a halogenated isoquinoline derivative characterized by a chloro substituent at position 7, a methoxy group at position 6, and a methyl group at position 3. This compound belongs to the isoquinoline alkaloid family, which is notable for its diverse pharmacological activities, including antimicrobial, anticancer, and central nervous system modulation properties. The structural arrangement of substituents on the isoquinoline scaffold significantly influences its physicochemical properties and biological interactions.

Properties

Molecular Formula |

C11H10ClNO |

|---|---|

Molecular Weight |

207.65 g/mol |

IUPAC Name |

7-chloro-6-methoxy-3-methylisoquinoline |

InChI |

InChI=1S/C11H10ClNO/c1-7-3-8-5-11(14-2)10(12)4-9(8)6-13-7/h3-6H,1-2H3 |

InChI Key |

ALBBWZPLRRILNL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=CC(=C(C=C2C=N1)Cl)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-6-methoxy-3-methylisoquinoline can be achieved through several methods. One common approach involves the cyclization of ortho-substituted benzylamines with suitable reagents. For instance, a palladium-catalyzed coupling of ortho-iodobenzaldehyde with terminal acetylenes followed by a copper-catalyzed cyclization can yield isoquinolines . Another method involves the use of ammonium acetate and ortho-bromoarylaldehydes under microwave irradiation .

Industrial Production Methods: Industrial production of isoquinolines, including this compound, often employs large-scale cyclization reactions. These methods may utilize transition metal catalysts, such as palladium or copper, to facilitate the cyclization process. Additionally, green chemistry approaches, such as the use of ionic liquids or ultrasound irradiation, are being explored to make the production more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-6-methoxy-3-methylisoquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert it into dihydroisoquinolines.

Substitution: Electrophilic substitution reactions can introduce different substituents onto the isoquinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.

Major Products:

Oxidation: Quinoline N-oxides.

Reduction: Dihydroisoquinolines.

Substitution: Various substituted isoquinolines depending on the electrophile used.

Scientific Research Applications

7-Chloro-6-methoxy-3-methylisoquinoline has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Chloro-6-methoxy-3-methylisoquinoline involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to these targets, thereby modulating their activity. Specific pathways and targets can vary depending on the biological context and the specific isoquinoline derivative being studied .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Position and Electronic Effects

The substituent positions and types in isoquinoline derivatives critically affect their reactivity, spectral characteristics, and bioactivity. Below is a comparison of 7-chloro-6-methoxy-3-methylisoquinoline with key analogs:

Table 1: Substituent Positions and Key Features

Physicochemical Properties

Substituents influence melting points, solubility, and spectral data. For example:

- Melting Points: Methyl 7-Chloro-1-methylisoquinoline-3-carboxylate (from ) has a melting point of 142–144°C . The target compound likely has a similar range due to chloro and methyl groups, but exact data are unavailable.

- Solubility: Compounds with ester groups (e.g., Ethyl 7-Methoxy-1-methylisoquinoline-3-carboxylate) exhibit higher solubility in polar solvents compared to non-esterified analogs . The N-oxide derivative () shows increased water solubility due to its polar functional groups .

Table 2: NMR Spectral Data Comparison

Key Research Findings

Substituent Effects on Reactivity :

- Chloro at position 7 (target compound) deactivates the aromatic ring toward electrophilic substitution but enhances stability in basic conditions compared to hydroxy or methoxy analogs .

- Methoxy groups at position 6 increase electron density at adjacent carbons, influencing regioselectivity in further functionalization .

Structural Insights from Crystallography: Chloro-methoxyquinoline derivatives (e.g., 2-chloro-6-methoxyquinoline-3-carbaldehyde) exhibit planar molecular geometries, with bond lengths comparable to isoquinoline analogs (C-Cl: ~1.73 Å; C-OMe: ~1.41 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.